

A Comprehensive Technical Overview of 1-Epilupinine

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Compound of Interest

Compound Name: 1-Epilupinine

Cat. No.: B1197715

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Core Identification

1-Epilupinine is a naturally occurring quinolizidine alkaloid found in various plant species, most notably within the *Lupinus* (lupin) genus.^[1] As the C-1 epimer of lupinine, it is a significant compound in the study of quinolizidine biosynthesis and asymmetric synthesis.^[1] Its potential pharmacological properties, including neuroprotective, analgesic, and anti-inflammatory effects, have made it a subject of interest in drug discovery and development.^{[1][2]}

- IUPAC Name: [(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanol^{[1][3]}
- CAS Number: 486-71-5^{[1][2][3][4][5]}

Physicochemical Properties

The following table summarizes the key physicochemical properties of **1-Epilupinine**.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₉ NO	[1][3][4]
Molar Mass	169.26 g/mol	[1][2][3]
Physical State	White crystalline solid	[5]
Melting Point	77-78 °C	[2]
Boiling Point	270 °C at 760 mmHg	[2]
Density	1.04 g/cm ³	[2]
Flash Point	99.1 °C	[2]

Experimental Protocols

Asymmetric Total Synthesis

Multiple asymmetric total syntheses of (+)-epilupinine have been developed. One concise method was achieved in three main steps using commercially available reagents.[6]

Methodology:

- Alkylation of N-nosylamide: This initial step sets the stereochemistry of the molecule.
- Ozone Oxidation: This step modifies a key functional group in the intermediate.
- Sequential Reactions: A one-pot sequence involving:
 - Removal of the nosyl group.
 - Intramolecular dehydrative condensation.
 - Intramolecular Mannich reaction catalyzed by L-proline.
 - A final reduction step to yield (+)-epilupinine.[6]

Another reported total synthesis was completed in nine steps with an overall yield of 48%. The key step in this process was the use of an intramolecular nitrile oxide-alkene cycloaddition

(INOC) to construct the quinolizidine skeleton.[7]

Analytical Determination in Plant Material

A Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of quinolizidine alkaloids, including **1-epilupinine**, in lupin seeds.[8][9]

Methodology:

- **Sample Extraction:** A one-step extraction is performed using an acidified methanol/water solution. This procedure has shown recoveries between 80% and 105% for most quinolizidine alkaloids.[8]
- **LC-MS/MS Analysis:** The developed method was validated in-house using 15 quinolizidine alkaloid standards.[8][9]
- **Validation:** In-house validation demonstrated relative standard deviations (n=6) between 2% and 14% for all compounds at three different spiking levels (1, 5, and 25 mg/kg).[8]
- **Cross-Verification:** Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and confirm the presence of alkaloids for which no analytical standard is available.[9] It has been noted that **1-epilupinine** and its epimer, lupinine, have very close retention times in most GC-MS methods, which can lead to misidentification if not carefully validated.[8]

Biological Activity and Signaling

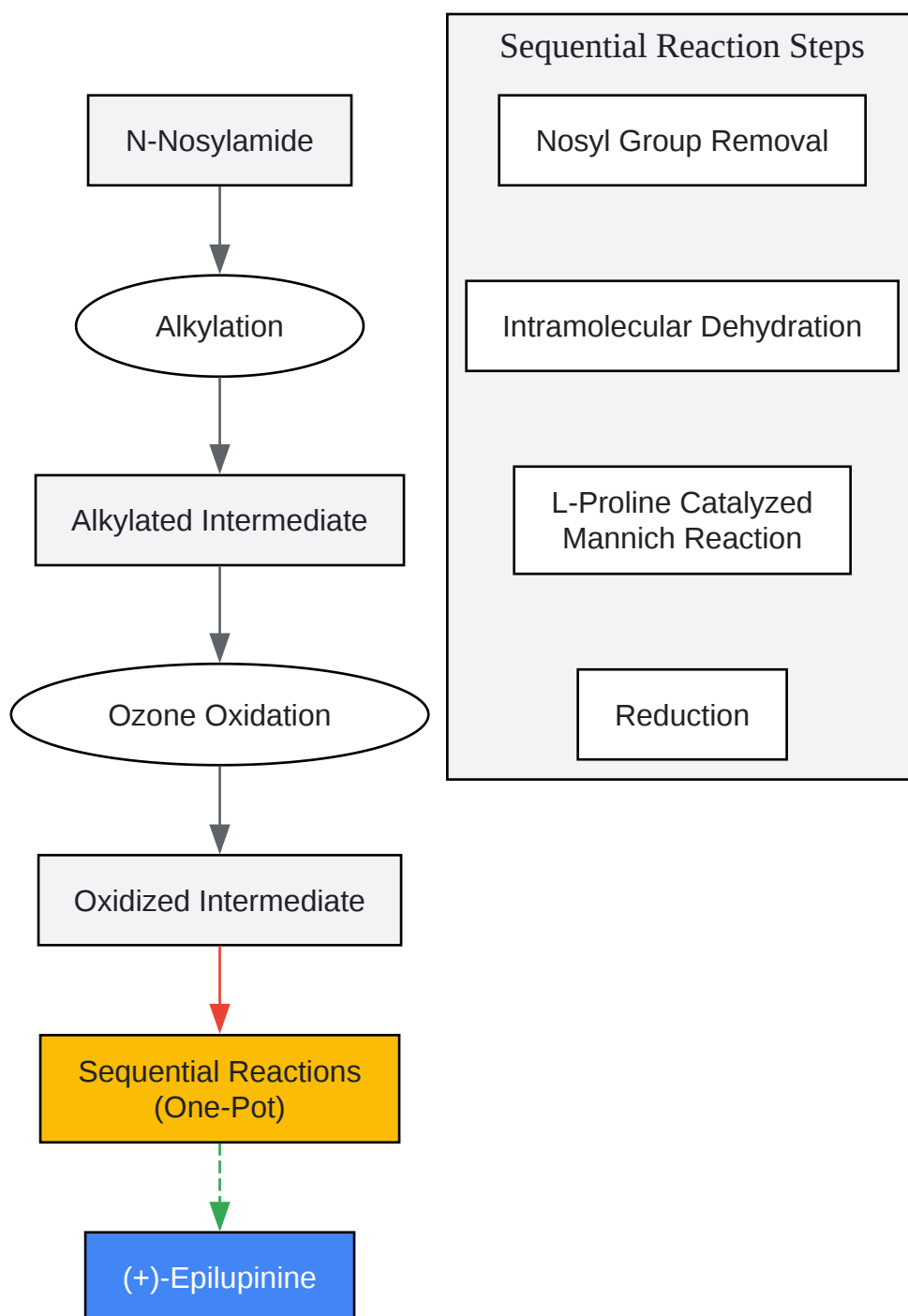
Studies have indicated that **1-epilupinine** may possess therapeutic potential for improving cognitive function and offering neuroprotection.[1] In a mouse model of scopolamine-induced dementia, treatment with **1-epilupinine** (5 mg/kg) resulted in improved performance in the Morris water maze test, as evidenced by a higher number of platform crossings and reduced latency ($P < 0.01$).[1] While specific signaling pathways for **1-epilupinine** are not deeply elucidated in the provided context, its effects on neuroinflammation and cognitive function suggest interactions with complex neuronal signaling cascades. The biosynthesis of quinolizidine alkaloids, however, is proposed to follow a specific pathway.

Visualized Pathways and Workflows



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Caption: Proposed biosynthetic pathway of **1-Epilupinine** starting from L-Lysine.[1]



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Caption: Workflow for a concise asymmetric total synthesis of (+)-Epilupinine.[1][6]

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